molecular formula C12H18N2O2 B12911908 N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 61009-71-0

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B12911908
CAS No.: 61009-71-0
M. Wt: 222.28 g/mol
InChI Key: VWQWNMUCOMCDBJ-UHFFFAOYSA-N
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Description

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is a synthetic pyrrole derivative of interest in medicinal chemistry and chemical biology research. The pyrrole ring is a privileged scaffold in drug discovery, found in numerous natural products and pharmaceuticals, and is known for its favorable physicochemical properties, including good membrane permeability . Compounds featuring a pyrrole core linked to an acetamide group, such as various pyrroloacetamides, have been identified as promising scaffolds in pharmacological research, demonstrating potential as inhibitors of critical biological targets . For instance, structurally related α-azacyclic acetamides have shown potent activity against Plasmodium falciparum by targeting the PfATP4 ion pump, a mechanism associated with fast-killing antimalarial effects . Similarly, other 3,5-dimethylpyrrole-2-carboxylate derivatives serve as key intermediates for synthesizing complex molecules like chalcones and hydrazones, which are evaluated for their antimicrobial and antituberculosis activities . This compound is intended for research applications such as use as a chemical building block, in the synthesis of novel derivatives for biological screening, or as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

61009-71-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[1-(1-acetyl-4,5-dimethylpyrrol-2-yl)ethyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-7-6-12(8(2)13-10(4)15)14(9(7)3)11(5)16/h6,8H,1-5H3,(H,13,15)

InChI Key

VWQWNMUCOMCDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)C(C)NC(=O)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves the condensation of 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide:

Compound A : N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide ()
  • Core Structure : Naphthalene ring substituted with a methoxy group at the 7-position.
  • Functional Groups : Ethylacetamide side chain.
  • Key Differences : Replaces the pyrrole ring with a naphthyl group, introducing aromatic bulk and altering electronic properties. The methoxy group enhances solubility compared to alkyl substituents in the target compound.
Compound B : Goxalapladib (CAS-412950-27-7) ()
  • Core Structure : 1,8-Naphthyridine with multiple substituents, including trifluoromethyl biphenyl and piperidinyl groups.
  • Functional Groups : Acetamide linkage, fluorophenyl, and methoxyethyl groups.
  • Key Differences : Larger molecular weight (718.80 g/mol) due to extended aromatic systems and fluorine substituents. The naphthyridine core offers distinct hydrogen-bonding and π-stacking capabilities compared to the pyrrole in the target compound.
  • Applications : Investigated for atherosclerosis treatment, highlighting the role of acetamide derivatives in modulating lipid metabolism or inflammation .

Physicochemical and Pharmacological Comparison

Parameter Target Compound Compound A Compound B (Goxalapladib)
Molecular Weight ~250–300 g/mol (estimated) Not explicitly stated 718.80 g/mol
Core Heterocycle Pyrrole Naphthalene 1,8-Naphthyridine
Key Substituents Acetyl, dimethyl, acetamide Methoxy, ethylacetamide Trifluoromethyl, difluorophenyl
Therapeutic Potential Hypothesized enzyme modulation Intermediate in drug synthesis Atherosclerosis treatment
Synthetic Complexity Moderate (pyrrole derivatives) Patent-protected process High (multiple fluorinations)

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence. Its pyrrole-acetamide structure suggests possible kinase or protease inhibition, analogous to other pyrrole-based drugs.
  • Compound A : Serves as a synthetic intermediate, emphasizing the utility of acetamide linkers in constructing complex pharmaceuticals .
  • Compound B : Demonstrates the importance of fluorinated and aromatic systems in enhancing drug potency and selectivity, though its larger size may limit bioavailability compared to the target compound .

Biological Activity

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide, with the CAS number 61009-71-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C12_{12}H18_{18}N2_2O2_2, with a molecular weight of 222.284 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number61009-71-0
Molecular FormulaC12_{12}H18_{18}N2_2O2_2
Molecular Weight222.284 g/mol
LogP2.802
PSA54.59

Synthesis

The synthesis of this compound involves the acetylation of a pyrrole derivative followed by an acetamide formation. This process typically employs standard organic chemistry techniques such as refluxing and purification through crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro assays have been conducted using A549 human lung adenocarcinoma cells to evaluate cytotoxic effects. For instance, compounds structurally related to this pyrrole derivative have shown varying degrees of cytotoxicity and selectivity towards cancerous versus non-cancerous cells.

In one study, compounds with similar structures exhibited substantial reductions in A549 cell viability when tested at concentrations around 100 µM over a 24-hour period. The results indicated that modifications to the pyrrole structure could enhance or diminish anticancer activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds containing the pyrrole moiety exhibit significant activity against multidrug-resistant bacterial strains such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Study on Anticancer Properties

A specific study focusing on a series of oxopyrrolidine derivatives demonstrated that certain structural modifications led to enhanced anticancer activity against A549 cells. For example:

CompoundViability (%) at 100 µMRemarks
Compound A64Enhanced activity
Compound B61Significant cytotoxicity
N-(1-(1-Acetyl...78Moderate activity

This data highlights the potential for further development of this compound as an anticancer agent through structural optimization.

Study on Antimicrobial Effects

In another research effort, pyrrole-based compounds were screened for antimicrobial efficacy against various pathogens. The findings indicated that certain derivatives showed MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents:

CompoundMIC (µg/mL) against S. aureusControl (Isoniazid) MIC (µg/mL)
Pyrrole Derivative X3.1250.25
Pyrrole Derivative Y12.50.25

These results indicate that this compound could be part of a broader class of effective antimicrobial agents .

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